N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide
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Description
Synthesis Analysis
The synthesis of N'-(4-Chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide involves a Knoevenagel condensation reaction, a common method for synthesizing hydrazide derivatives. This reaction typically utilizes 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions in benzene. The process results in the formation of the compound with confirmed structure through spectral studies and X-ray diffraction studies (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound has been thoroughly analyzed using various spectroscopic techniques and X-ray crystallography. These studies confirm the molecule's structure, showing a Z conformation about the C=C bond. The compound crystallizes in the monoclinic crystal system under the space group P21/n, highlighting its unique structural features (Kumar et al., 2016).
Chemical Reactions and Properties
Hydrazide derivatives, including this compound, exhibit a variety of chemical reactions due to their functional groups. These compounds can undergo nucleophilic substitution reactions, condensation reactions with aldehydes and ketones, and cyclization reactions to form heterocyclic compounds. The presence of the hydrazide group significantly contributes to its reactivity and interaction with different chemical agents, making it a versatile compound in synthetic chemistry.
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, have been determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and its potential applications in materials science and pharmaceuticals.
Chemical Properties Analysis
This compound possesses unique chemical properties that stem from its molecular structure. Its ability to form stable hydrogen bonds and its electronic configuration make it a potential candidate for various applications, including as a ligand in coordination chemistry and as an inhibitor in biological systems. Further investigations into its antioxidant and antimicrobial activities have also been conducted, showing promising results (Kumar et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClIN3O/c16-12-3-1-11(2-4-12)9-19-20-15(21)10-18-14-7-5-13(17)6-8-14/h1-9,18H,10H2,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBILKAQOJWBSJB-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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